靛酚蓝

描述

Indophenol Blue is an organic compound and deep blue dye . It is used as a common test for ammonia, known as the Berthelot’s reaction . It is also used to colorimetrically measure N-containing compounds .

Synthesis Analysis

In a strongly alkaline solution, ammonia reacts with hypochlorite ions to form monochloramine. This in turn reacts with a phenol compound to form a blue indophenol derivative that is determined photometrically .Molecular Structure Analysis

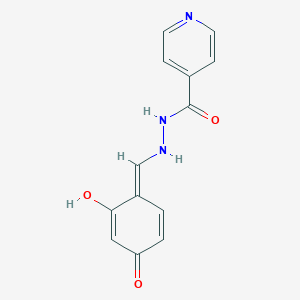

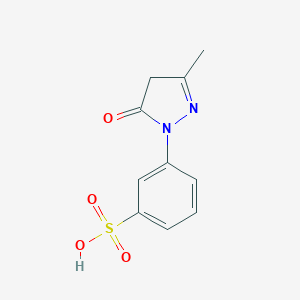

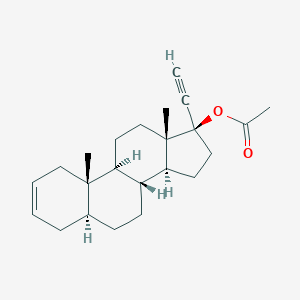

Indophenol Blue has the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . The molecule contains a total of 39 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 imine (aromatic), and 1 tertiary amine (aromatic) .Chemical Reactions Analysis

Indophenol Blue is used in the Berthelot’s reaction, a common test for ammonia . In this reaction, ammonia initially reacts with hypochlorite ions to form monochloramine, which further reacts with two carbolic acids to form a blue indophenol derivative .科学研究应用

1. Quantification of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction The indophenol blue method is used in the quantification of ammonia produced from electrocatalytic and photocatalytic nitrogen/nitrate reduction . This method is based on the reaction of ammonia with hypochlorite and phenol in an alkaline condition, which produces blue-colored indophenol . This reaction is called the Berthelot reaction, and because it involves the use of phenol, the indophenol blue method is also known as the phenate method .

2. Determination of Paddy Soil Ammonia Nitrogen Indophenol blue colorimetry has been widely used for determining soil ammonia nitrogen . However, this method has some disadvantages, such as complex reagent preparation, high toxicity, and long colorimetric time . Therefore, a rapid soil ammonia nitrogen determination method using a rapid detection kit has been developed . The 1 mol·L −1 KCl extraction kit method has the advantage over indophenol blue colorimetry due to its simple reagent preparation, convenient operation, and shorter detection time .

Analysis of Ammonium-N in Soils

Three indophenol blue methods have been used to analyze ammonium-N in five typical soils in China . These methods use the same catalyst of sodium nitroprusside but different quantity and types of reagents .

Determination of Grain Protein Content

A method has been proposed to convert the organic nitrogen in maize kernels into ammonia in solution and then chlorinate it to prepare monochloride salts, which can form an oxidatively coupled blue-green mixture with sodium salicylate and sodium . This method uses indophenol blue colorimetry .

作用机制

Target of Action

Indophenol Blue is primarily used to colorimetrically measure nitrogen-containing compounds . The compound’s primary targets are free amino acids, which react to form a blue color complex .

Mode of Action

The mode of action of Indophenol Blue involves a series of chemical reactions. The organic nitrogen in the target compounds is first converted into ammonia . This ammonia is then chlorinated to prepare monochloride salts . These salts can form an oxidatively coupled blue-green mixture with sodium salicylate and sodium dichloroisocyanurate .

Biochemical Pathways

The biochemical pathway affected by Indophenol Blue is the conversion of organic nitrogen into ammonia, followed by its chlorination into monochloride salts . The downstream effects include the formation of a blue-green mixture with sodium salicylate and sodium dichloroisocyanurate . This mixture can be used to determine the concentration of ammonium ions in the solution .

Result of Action

The result of Indophenol Blue’s action is the formation of a blue-green mixture when it reacts with sodium salicylate and sodium dichloroisocyanurate . The intensity of this color can be used to determine the concentration of ammonium ions in the solution, and ultimately, the protein content in the original sample .

Action Environment

The action of Indophenol Blue can be influenced by various environmental factors. For instance, the pH of the solution can affect the reaction and the resulting color intensity . Additionally, the presence of interferants such as cations and sacrificial reagents can lead to over or underestimation of ammonia quantification . Therefore, careful control of the reaction environment is crucial for the accurate use of Indophenol Blue.

未来方向

Photocatalytic nitrogen fixation, which involves the use of Indophenol Blue, is considered one of the grand challenges of the 21st century for achieving a green and sustainable future . The development of improved photocatalytic materials for environmental sustainability, such as pollutant degradation, water splitting, N2 fixation, and CO2 reduction, is a promising future direction .

属性

IUPAC Name |

4-[4-(dimethylamino)phenyl]iminonaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-20(2)14-9-7-13(8-10-14)19-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZJGENLTNRAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059623 | |

| Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indophenol blue | |

CAS RN |

132-31-0, 136023-77-3 | |

| Record name | Indophenol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136023773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl]imino]naphthalen-1(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPHENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFU74WR4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The Indophenol Blue method relies on the reaction of ammonium ions (NH4+) with hypochlorite and phenol in an alkaline solution, catalyzed by sodium nitroprusside. This reaction forms a blue-colored dye known as Indophenol Blue, the intensity of which is directly proportional to the ammonia concentration. This allows for quantitative analysis using spectrophotometry, typically at a wavelength of 630 nm. [, , , ]

A: Yes, indirectly. Proteins are first digested into ammonium ions using strong acids like sulfuric acid. The released ammonium ions then react to form Indophenol Blue, allowing for indirect protein quantification. This method has been successfully applied to determine protein content in various samples, including fish flesh, fish scales, and celery. [, , ]

A: Yes, near-infrared (NIR) spectroscopy is a promising non-destructive technique for rapid nitrogen determination in plant materials like sugarcane leaves. It eliminates the need for time-consuming digestion steps required in traditional methods like Kjeldahl and Indophenol Blue. []

A: High levels of sulfur dioxide (SO2) in flue gas samples can interfere with the Indophenol Blue method, leading to lower absorbance readings and inaccurate ammonia measurements. This interference can be effectively eliminated by bubbling oxygen through the boric acid solution containing the absorbed gas sample. This oxidation process removes SO2, enabling accurate ammonia determination. []

A: Yes, different organizations, including the Soil Science Society of America (SSSA) and Soil Science Society of China (SSSC), recommend slightly different procedures, primarily varying in the catalyst type and quantity of reagents used. While all methods generally provide comparable results, the use of sodium nitroprusside as a catalyst is known to offer higher experimental sensitivity. []

A: Yes, thymol can interfere with the Indophenol Blue method by influencing the pH of the solution and decreasing absorbance readings. The decrease in absorbance is due to the structural similarity between thymol and phenol, leading to competitive reactions. This interference makes the Indophenol Blue method unreliable for samples preserved with thymol. []

A: The buffer system plays a crucial role in maintaining the optimal pH for the Indophenol Blue reaction. Research indicates that Tris-HCl buffer is unsuitable for this method, potentially due to interference with the reaction. Conversely, phosphate buffer demonstrates minimal interference, making it a more suitable choice for accurate ammonia determination using this method. []

A: Studies have shown that adding ethanol to the analytical solution and applying heat can actually enhance the formation of Indophenol Blue, leading to improved sensitivity and reproducibility. The optimal heating time was found to be 90 minutes. In a 50:50 ethanol/water mixture, the method exhibited a detection limit of 0.03 ppm and a linear calibration curve in the 0.0–0.4 ppm concentration range. []

A: Indophenol Blue, also known as N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, is an organic compound with the molecular formula C18H16N2O. It is a metachromatic dye, meaning it can exhibit different colors depending on the substance it binds to and its concentration. []

A: Indophenol Blue finds application as a chromogenic agent for identifying halogenated aromatic hydrocarbons in techniques like paper chromatography and spot tests. Its color-changing property upon interaction with these compounds allows for their detection and potential quantification. []

A: Yes, Indophenol Blue has been historically used in histochemical studies to investigate biological oxidation processes. This application stems from its ability to be reduced by certain enzymes, leading to a change in color. This property has been used to study enzyme activity in various tissues, including tumors and plant cells. [, , ]

A: Research has explored the use of Indophenol Blue in optical fiber reflectance sensors for selective detection of catechin, a type of antioxidant found in tea. The sensor utilizes Indophenol Blue dye formation on TiO2 nanoparticles functionalized with a specific molecule. The presence of catechin delays this dye formation, allowing for its detection and quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)

![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)